1-Ethyl-5-nitro-1H-pyrazol-4-amine
Description
1-Ethyl-5-nitro-1H-pyrazol-4-amine is a pyrazole derivative featuring an ethyl group at the 1-position and a nitro group at the 5-position of the aromatic ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as bioisosteres. The nitro group confers electron-withdrawing properties, influencing both synthetic reactivity and biological interactions, while the ethyl substituent modulates lipophilicity and steric effects .
Properties
IUPAC Name |
1-ethyl-5-nitropyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHISKDUHSLEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-5-nitro-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by nitration. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of 1-ethyl-5-nitro-1H-pyrazol-4-amine may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-ethyl-5-amino-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-5-nitro-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-ethyl-5-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Overview of Pyrazole Derivatives
Note: Discrepancy exists between the name and formula of the fourth compound; chlorine may represent a counterion or salt form.
Substituent Effects and Reactivity
- Ethyl vs. However, this substitution reduces aqueous solubility, which may limit applications requiring polar solvents . The methyl analog exhibits higher solubility in polar solvents, making it preferable for reactions in aqueous or alcoholic media.
Nitro vs. Ethoxy Groups :
- The nitro group (electron-withdrawing) stabilizes negative charges and directs electrophilic attacks to meta positions, whereas the ethoxy group (electron-donating) in 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine activates the ring for ortho/para substitutions. This difference impacts synthetic pathways: nitro groups are often reduced to amines for further functionalization, while ethoxy groups may undergo cleavage or participate in nucleophilic reactions .
Dimeric Structure :
- The dimeric compound (CAS 1856019-49-2) introduces steric bulk and multiple binding sites, enabling interactions with larger biological targets. The chlorine atom (if part of the structure) could enhance polarity or serve as a site for nucleophilic substitution .
Biological Activity
1-Ethyl-5-nitro-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. The compound features a pyrazole ring with specific substitutions that enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article provides an overview of the biological activity, synthesis, and potential applications of 1-Ethyl-5-nitro-1H-pyrazol-4-amine, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of 1-Ethyl-5-nitro-1H-pyrazol-4-amine can be represented as follows:
Key Features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Ethyl Group : Located at the 1-position, contributing to lipophilicity.
- Nitro Group : Positioned at the 5-position, which can be reduced to form reactive intermediates.
- Amine Group : Found at the 4-position, enhancing hydrogen bonding capabilities.
Biological Activity
Research indicates that 1-Ethyl-5-nitro-1H-pyrazol-4-amine exhibits a range of biological activities:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. In studies, it was tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 18 | Ciprofloxacin |
| Escherichia coli | 20 | Ampicillin |
| Bacillus subtilis | 17 | Ampicillin |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, 1-Ethyl-5-nitro-1H-pyrazol-4-amine has been investigated for anti-inflammatory activity. The mechanism involves inhibition of pro-inflammatory cytokines, which are critical in mediating inflammation. This property positions the compound as a potential therapeutic agent for inflammatory diseases.
The biological activity is attributed to the compound's ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates that participate in redox reactions within cells. Furthermore, the ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to target proteins.
Synthesis Methods
The synthesis of 1-Ethyl-5-nitro-1H-pyrazol-4-amine typically involves multi-step reactions. Recent advances in synthetic methodologies have focused on optimizing yield and purity through multicomponent reactions (MCRs).
General Synthesis Steps:
- Formation of the pyrazole ring via condensation reactions.
- Introduction of the nitro group through electrophilic nitration.
- Amine functionalization at the 4-position using suitable amines.
Case Studies
Several studies have highlighted the potential applications of 1-Ethyl-5-nitro-1H-pyrazol-4-amine:
- Antibacterial Screening : A study conducted by Foroughifar et al. (2018) evaluated various pyrazole derivatives, including 1-Ethyl-5-nitro-1H-pyrazol-4-amine, against multiple bacterial strains. The findings indicated significant antibacterial activity, particularly against resistant strains.
- Anti-inflammatory Research : Another investigation explored the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results showed a marked reduction in inflammatory markers following treatment with compounds similar to 1-Ethyl-5-nitro-1H-pyrazol-4-amine.
- Molecular Docking Studies : Computational studies have been performed to predict how this compound interacts with various biological targets. Docking simulations revealed strong binding affinities with enzymes involved in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
